2-(4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamido)-N,4,5-trimethylthiophene-3-carboxamide
Description
This compound features a thiophene-3-carboxamide core substituted with three methyl groups (at positions 4, 5, and N). Attached to the benzamido moiety is a sulfamoyl group further functionalized with two 2-cyanoethyl chains.
Properties
IUPAC Name |
2-[[4-[bis(2-cyanoethyl)sulfamoyl]benzoyl]amino]-N,4,5-trimethylthiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O4S2/c1-14-15(2)31-21(18(14)20(28)24-3)25-19(27)16-6-8-17(9-7-16)32(29,30)26(12-4-10-22)13-5-11-23/h6-9H,4-5,12-13H2,1-3H3,(H,24,28)(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXFQKNZGIZMXOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)NC)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(CCC#N)CCC#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamido)-N,4,5-trimethylthiophene-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the thiophene ring and introduce the carboxamide group through amide bond formation. The benzamido group can be introduced via a coupling reaction, and the sulfamoyl group is added through a sulfonation reaction. Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control, to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and scalable reaction conditions. The choice of reagents and solvents would also be optimized to reduce waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamido)-N,4,5-trimethylthiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile groups can be reduced to amines.
Substitution: The benzamido and sulfamoyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the nitrile groups can produce primary amines.
Scientific Research Applications
Structural Features
The compound consists of several functional groups that enhance its reactivity and biological activity:
- Thiazole Ring : Contributes to the compound's interaction with biological targets.
- Benzamido Group : Facilitates hydrogen bonding with enzymes.
- Sulfamoyl Group : Enhances binding stability through electrostatic interactions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. Research indicates that derivatives of thiazole compounds exhibit activity against various bacterial and fungal strains.
Tested Strains
-
Bacterial Strains :
- Escherichia coli
- Staphylococcus aureus
- Pseudomonas aeruginosa
-
Fungal Strains :
- Aspergillus flavus
- Candida albicans
Anticancer Activity
Emerging evidence suggests that this compound may possess anticancer properties. The structural features allow it to interact with cancer cell pathways, potentially inhibiting tumor growth. Mechanisms include:
- Induction of Apoptosis : Triggering programmed cell death in cancer cells.
- Inhibition of Cell Proliferation : Disrupting signaling pathways involved in cell division.
Research Findings
A comparative analysis of various derivatives has been conducted to evaluate their biological activities. Below is a summary table highlighting key findings from recent studies:
| Compound | Activity Type | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|---|
| Compound A | Antibacterial | E. coli | 15 µg/mL |
| Compound B | Antifungal | C. albicans | 20 µg/mL |
| This compound | Antimicrobial | Various (bacteria & fungi) | Varies (promising results reported) |
Study on Antimicrobial Properties
A series of thiazole derivatives were synthesized and screened for their antimicrobial activity against standard strains. The results indicated that structural modifications significantly enhanced antibacterial efficacy against both Gram-positive and Gram-negative bacteria.
Anticancer Activity Assessment
In vitro studies have shown that thiazole derivatives can induce apoptosis in cancer cell lines through mechanisms such as cell cycle arrest and modulation of apoptotic pathways.
Mechanism of Action
The mechanism of action of 2-(4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamido)-N,4,5-trimethylthiophene-3-carboxamide depends on its interaction with molecular targets. For example, if it is used as a drug, it may bind to specific proteins or enzymes, inhibiting their activity. The sulfamoyl group can form hydrogen bonds with biological molecules, while the nitrile groups can participate in electrostatic interactions. The thiophene ring may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Research Findings and Implications
- Solubility and Processing: The cyanoethyl groups in the target compound likely improve solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to the dodecyloxy-based polymers in , which prioritize organic solvent compatibility .
- Thermal Stability: The methyl and cyanoethyl substituents may enhance thermal stability relative to sodium salt-containing derivatives (e.g., F5), which could degrade at elevated temperatures .
Q & A
Q. Table 1. Key Reaction Conditions for Sulfamoylation Step
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | DMF | Maximizes solubility of intermediates |
| Temperature | 0–5°C (initial) → RT | Prevents exothermic degradation |
| Reagent Ratio | 1:1.2 (amine:sulfonyl chloride) | Ensures complete conversion |
Q. Table 2. In Vitro Bioactivity Profiling
| Assay Type | Model System | Key Findings |
|---|---|---|
| Cytotoxicity (MTT) | SH-SY5Y neuroblastoma | IC = 12.3 μM |
| Kinase Inhibition | EGFR-TK | 68% inhibition at 10 μM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
